molecular formula C18H29N2O+ B1234951 Dextrobupivacaine(1+)

Dextrobupivacaine(1+)

Cat. No. B1234951
M. Wt: 289.4 g/mol
InChI Key: LEBVLXFERQHONN-MRXNPFEDSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextrobupivacaine(1+) is the (R)-(+)-enantiomer of bupivacaine(1+). It is a conjugate acid of a dextrobupivacaine. It is an enantiomer of a levobupivacaine(1+).

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Dextrobupivacaine is an enantiomer of bupivacaine, a long-acting amide local anesthetic. It exhibits its effects by inhibiting the opening of voltage-gated sodium channels, preventing the propagation of neuronal action potentials. Studies have highlighted the pharmacokinetic similarities between Levobupivacaine and Bupivacaine, with both being extensively metabolized in the liver and excreted in urine and feces. Clinical research suggests that Levobupivacaine, the S(−) stereoisomer of dextrobupivacaine, may offer a lower risk of cardiac and central nervous system toxicity compared to Bupivacaine, making it a preferable choice in clinical settings for analgesia and anesthesia (Heppolette et al., 2020).

Clinical Comparisons and Safety Profiles

Several studies have compared the effects of racemic Bupivacaine, which includes dextrobupivacaine, with Levobupivacaine in various clinical procedures. For instance, in the context of spinal anesthesia for surgeries like transurethral resection of the prostate, Levobupivacaine has been shown to be an effective alternative to Bupivacaine, offering similar duration and quality of anesthesia with potentially fewer cardiovascular risks (Chandra & Brahma, 2018).

Novel Formulations and Analgesic Efficacy

Research on novel drug formulations involving dextrobupivacaine, such as its incorporation into alginate and chitosan nanoparticles (NovaBupi®), has shown promising results in prolonging the anesthetic effect and altering pharmacokinetics when used in infraorbital nerve blockade and intrathecal injections. These formulations not only prolonged the analgesic effect but also demonstrated minimal local inflammatory reactions, suggesting a potential for enhancing the efficacy and safety profile of local anesthetics in clinical practice (Cereda et al., 2018).

Adjuvant Use in Anesthesia

The use of dextrobupivacaine in combination with adjuvants like dexmedetomidine has been studied to assess their synergistic effects in prolonging analgesia. For example, dexmedetomidine combined with bupivacaine for peripheral nerve blocks has been shown to extend the duration of analgesia significantly, suggesting that the strategic use of adjuvants can enhance the clinical utility of dextrobupivacaine-containing formulations (Zhang et al., 2018).

properties

Product Name

Dextrobupivacaine(1+)

Molecular Formula

C18H29N2O+

Molecular Weight

289.4 g/mol

IUPAC Name

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m1/s1

InChI Key

LEBVLXFERQHONN-MRXNPFEDSA-O

Isomeric SMILES

CCCC[NH+]1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextrobupivacaine(1+)
Reactant of Route 2
Reactant of Route 2
Dextrobupivacaine(1+)
Reactant of Route 3
Reactant of Route 3
Dextrobupivacaine(1+)
Reactant of Route 4
Reactant of Route 4
Dextrobupivacaine(1+)
Reactant of Route 5
Reactant of Route 5
Dextrobupivacaine(1+)
Reactant of Route 6
Reactant of Route 6
Dextrobupivacaine(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.